1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic compound) and a pyrrolidine ring (a type of cyclic amine), among other functional groups . It’s worth noting that sulfone derivatives, such as this compound, are often used in various fields of chemistry due to their unique chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve processes like condensation reactions . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Scientific Research Applications
Pharmaceutical Research
This compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its structural specificity makes it valuable for developing targeted therapies, particularly in the realm of enzyme inhibition which can lead to new treatments for various diseases.
Chemical Synthesis
The benzothiazole and pyrrolidine rings present in the compound make it a useful building block in organic synthesis . It can be utilized to create complex molecules that are relevant in the development of new drugs and materials.
Safety and Hazards
properties
IUPAC Name |
1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-22(19,20)8-2-3-9-10(5-8)21-13(14-9)15-6-7(12(17)18)4-11(15)16/h2-3,5,7H,4,6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSSZPWKYMJWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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